Ethyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate
Overview
Description
Ethyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and oxazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-aminophenol and ethyl bromoacetate.
Reaction Steps: The reaction involves the formation of an intermediate benzoxazole ring through cyclization, followed by bromination at the 7-position.
Conditions: The reaction is usually carried out under acidic conditions, often using a strong acid like hydrochloric acid as a catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, producing different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted benzoxazoles with different functional groups.
Scientific Research Applications
Ethyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: Its derivatives have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
Methyl 2-amino-5-bromo-1,3-benzoxazole-7-carboxylate: Similar structure but different position of bromine and carboxylate groups.
Ethyl 2-bromothiazole-5-carboxylate: Contains a thiazole ring instead of a benzoxazole ring, leading to different chemical properties and applications.
Uniqueness: Ethyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Its bromine and amino groups make it particularly versatile in organic synthesis and research.
Properties
IUPAC Name |
ethyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c1-2-15-9(14)5-3-6(11)8-7(4-5)13-10(12)16-8/h3-4H,2H2,1H3,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUSAXKUOPLQAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)Br)OC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801188895 | |
Record name | 5-Benzoxazolecarboxylic acid, 2-amino-7-bromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801188895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820687-34-0 | |
Record name | 5-Benzoxazolecarboxylic acid, 2-amino-7-bromo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820687-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Benzoxazolecarboxylic acid, 2-amino-7-bromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801188895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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